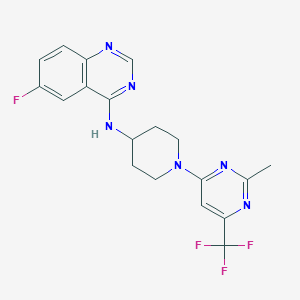
6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C19H18F4N6 and its molecular weight is 406.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
- A study explored the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. These compounds, including variations similar to the queried compound, demonstrated cytotoxic activity and CDK inhibitor activity, suggesting potential applications in cancer research (Vilchis-Reyes et al., 2010).
Fluorous Synthesis of Pyrimidines
- Research on the fluorous synthesis of disubstituted pyrimidines highlighted a method that could involve structures similar to the queried compound. This method facilitates the purification process in the synthesis of complex pyrimidine derivatives (Zhang, 2003).
Antipsychotic Potential
- A study on conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors included compounds structurally related to 6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine. These compounds were evaluated as antipsychotics, indicating the compound's relevance in neuropsychopharmacology (Raviña et al., 2000).
Synthesis of Trifluoromethylated Analogues
- The synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, which may include or relate to the synthesis pathways of the queried compound, was explored for potential applications in medicinal chemistry (Sukach et al., 2015).
Pesticidal Activities
- A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, possibly including derivatives similar to the queried compound, demonstrated excellent insecticidal and fungicidal activities. This highlights its potential applications in agriculture (Liu et al., 2021).
Key Intermediate in Deoxycytidine Kinase Inhibitors
- Research described a practical synthesis of a key intermediate crucial for the preparation of potent deoxycytidine kinase inhibitors, suggesting the compound's significance in the development of new therapeutic agents (Zhang et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may inhibit the activity of its target proteins, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to interact with various proteins. The specific pathways and their downstream effects depend on the compound’s targets. For example, if the compound targets kinases, it could affect signal transduction pathways, influencing cell growth and proliferation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. If the compound inhibits kinases, it could potentially halt cell growth and proliferation. This could have therapeutic implications, particularly in diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its targets .
Propiedades
IUPAC Name |
6-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N6/c1-11-26-16(19(21,22)23)9-17(27-11)29-6-4-13(5-7-29)28-18-14-8-12(20)2-3-15(14)24-10-25-18/h2-3,8-10,13H,4-7H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXYADUYIGMBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=NC4=C3C=C(C=C4)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

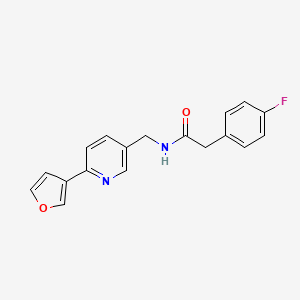


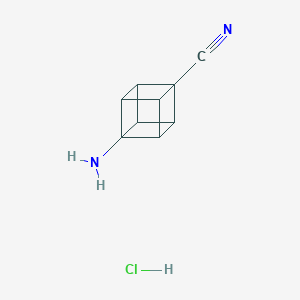

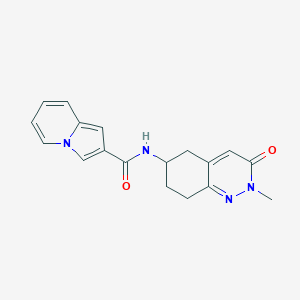
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
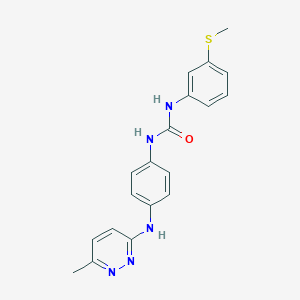

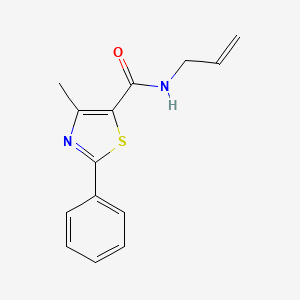

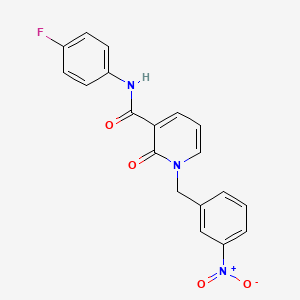

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)